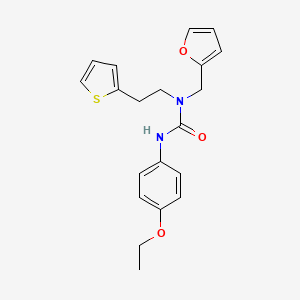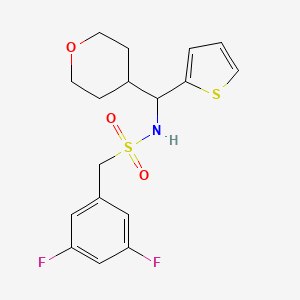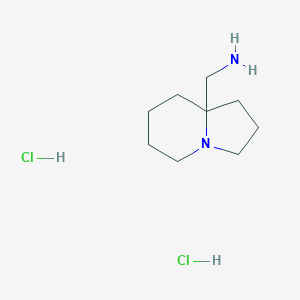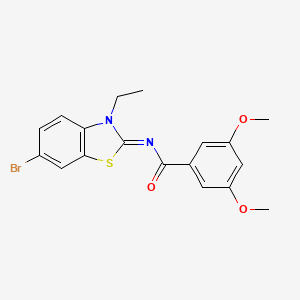
3-(4-Ethoxyphenyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ‘3-(4-Ethoxyphenyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea’ is a versatile material used in scientific research1. Its unique structure allows for various applications, such as drug development and catalyst synthesis1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, compounds with similar structures are often synthesized through reactions involving nucleophilic substitution or addition, condensation, or cyclization.Molecular Structure Analysis
The compound contains several interesting functional groups, including an ethoxyphenyl group, a furan ring, a thiophene ring, and a urea linkage. These groups could potentially interact with biological targets in various ways, influencing the compound’s biological activity.Chemical Reactions Analysis
Again, while I couldn’t find specific information on the chemical reactions of this compound, compounds with similar structures often undergo reactions at their functional groups. For example, the furan and thiophene rings might undergo electrophilic aromatic substitution, while the urea linkage might participate in acid-base reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the ethoxyphenyl, furan, and thiophene groups in this compound could influence its solubility, stability, and reactivity. However, without specific experimental data, it’s difficult to predict these properties accurately.Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis and Derivatives
A study on the synthesis of novel pyridine and naphthyridine derivatives highlighted the reactivity of compounds structurally related to our compound of interest. This research demonstrated the potential for creating a variety of heterocyclic compounds through reactions with arene diazonium salts and hydrazines, leading to pyrazolo[3,4-H][1,6]naphthyridine and pyrimido[4,5-H][1,6]naphthyridine derivatives (Abdelrazek et al., 2010).
Crystal Structure Analysis
The crystal structure of a compound closely related to our chemical of interest was elucidated, revealing specific molecular interactions such as C—H⋯O and C—H⋯π, which may inform on the potential binding and interaction mechanisms of similar compounds in biological systems (Badshah et al., 2008).
Pharmacological Applications
Antimicrobial Activity
A study on the synthesis, characterization, and antimicrobial activity of Schiff bases derived from 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes, which share a core structural motif with our compound, revealed promising antimicrobial properties against various pathogens. This suggests potential applications of our compound in developing new antimicrobial agents (Arora et al., 2013).
Biochemical Evaluation
Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, bearing resemblance to the structural framework of our compound, were synthesized and assessed for antiacetylcholinesterase activity. This indicates a possible avenue for exploring our compound's utility in treating conditions like Alzheimer's disease, where acetylcholinesterase inhibitors play a therapeutic role (Vidaluc et al., 1995).
Safety And Hazards
As with any chemical compound, handling ‘3-(4-Ethoxyphenyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea’ would require appropriate safety precautions. However, without specific toxicity data, it’s hard to comment on its potential hazards.
Future Directions
Given the interesting structure of this compound and the biological activity of similar compounds, it could be worthwhile to investigate its potential applications further. This could involve synthesizing the compound, characterizing its physical and chemical properties, studying its reactivity, and testing its biological activity.
Please note that this is a general analysis based on the structure of the compound and the typical properties of similar compounds. For a more accurate and detailed analysis, specific experimental data would be needed.
properties
IUPAC Name |
3-(4-ethoxyphenyl)-1-(furan-2-ylmethyl)-1-(2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-2-24-17-9-7-16(8-10-17)21-20(23)22(15-18-5-3-13-25-18)12-11-19-6-4-14-26-19/h3-10,13-14H,2,11-12,15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXSMPVGQCLAQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N(CCC2=CC=CS2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-Cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2626812.png)
![(Z)-5-bromo-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2626814.png)
![2-thiophen-2-yl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2626815.png)
![5-((2,4-dioxopentan-3-yl)thio)-1,3-dimethyl-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2626817.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N,N-diethylacetamide](/img/structure/B2626819.png)
![4'-[(benzylamino)sulfonyl]-N-(4-chlorobenzyl)biphenyl-3-carboxamide](/img/structure/B2626820.png)
![1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide](/img/structure/B2626821.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-propionamidobenzofuran-2-carboxamide](/img/structure/B2626824.png)
![N-cyclohexyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2626827.png)



![7-butyl-N-(2,3-dihydroxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2626833.png)
![2-Chloro-N-[[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]acetamide](/img/structure/B2626835.png)